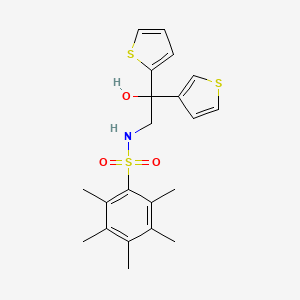

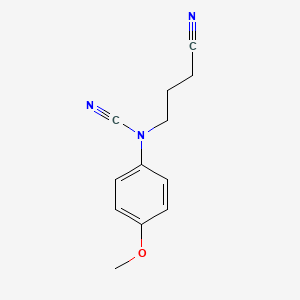

![molecular formula C11H8BrN3O4 B2860104 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 514800-72-7](/img/structure/B2860104.png)

4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The pyrazoles possess many biological and pharmaceutical properties .

Synthesis Analysis

The compound was synthesized by dissolving 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid in warm ethanol and adding it to a warm ethanol solution of Zn(NO3)2·6H2O in a molar ratio of 1:2. The colorless solution was left to crystallize. After two days, the colorless single crystals of the title compound were filtered and washed with ethanol .Molecular Structure Analysis

The molecular structure of the compound is C4H2N3BrO4·H2O, and it has a monoclinic crystal structure . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters can be found in the original research .Chemical Reactions Analysis

The compound is a pyrazole derivative and is reported to react with titanium tetrachloride to afford binary adducts . It may also be used as a starting material in the synthesis of 1,4′-bipyrazoles .Physical And Chemical Properties Analysis

The compound has a molecular weight of 326.103 Da . It forms a monoclinic crystal structure . More specific physical and chemical properties are not available in the current literature.Scientific Research Applications

Crystallographic and Electronic Structure Studies

Research has explored the crystal structures and electronic properties of benzoic acid derivatives, including compounds structurally related to 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. A study by Pramanik et al. (2019) focused on the crystallographic study using X-ray powder diffraction and electronic structure and molecular electrostatic potential calculations of five benzoic acid derivatives. The study highlighted the importance of intermolecular interactions in assembling molecules into a supramolecular framework, revealing insights into hydrogen- and halogen-bond based interactions and the electronic structure of these compounds (Pramanik, Dey, & Mukherjee, 2019).

Hydrogen-Bonded Structural Analysis

Further investigations into benzoic acid derivatives with pyrazolyl groups have been conducted to understand their hydrogen-bonded structures. Studies by Portilla et al. (2007) on methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and related compounds elucidated complex sheets and chains of hydrogen-bonded structures. These studies contribute to the understanding of molecular architectures and their potential applications in designing new materials with specific structural and functional properties (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Synthesis and Characterization of Pyrazole Derivatives

Research on the synthesis of new pyrazole derivatives, including those related to 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, has been documented. Ghattas et al. (2003) reported on the synthesis and reactions of pyrazolo[3,4-b]pyridine derivatives, offering insights into the chemical properties and potential applications of these compounds in various fields, such as pharmaceuticals and materials science (Ghattas, Khodairy, Abdrahman, & Younes, 2003).

Polyaniline Doping with Benzoic Acid Derivatives

Amarnath and Palaniappan (2005) explored the use of benzoic acid and substituted benzoic acids, including structures similar to 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, as dopants for polyaniline. This research contributes to the development of advanced materials with improved conductivity and potential applications in electronic devices (Amarnath & Palaniappan, 2005).

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds with similar structures, such as 4-Bromopyrazole, are considered hazardous according to the 2012 OSHA Hazard Communication Standard. They may cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets by forming hydrogen bonds or hydrophobic interactions, leading to changes in the target’s function .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to a wide range of downstream effects .

Result of Action

Similar compounds have been reported to exhibit a range of effects, including anti-inflammatory, antitumor, and antidiabetic activities .

properties

IUPAC Name |

4-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O4/c12-9-6-14(13-10(9)15(18)19)5-7-1-3-8(4-2-7)11(16)17/h1-4,6H,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWJEMWTFJJPLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

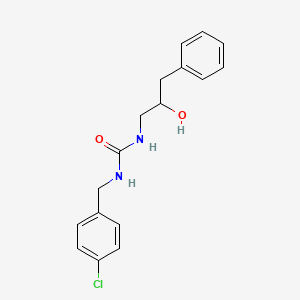

![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid;hydrochloride](/img/structure/B2860021.png)

![3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2860023.png)

![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate](/img/structure/B2860027.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride](/img/structure/B2860037.png)

![N-[3-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2860040.png)

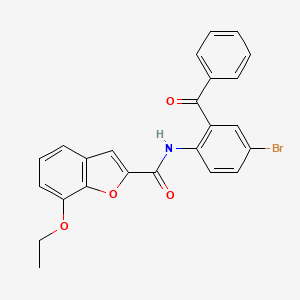

![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2860043.png)

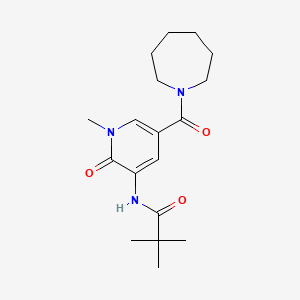

![2,4-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2860044.png)